molecular formula C15H7Cl2N3O5S B10892249 5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10892249
M. Wt: 412.2 g/mol
InChI Key: OUXJRZSCLQMKFV-UHFFFAOYSA-N
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Description

5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound characterized by its unique structure, which includes a dichloronitrophenyl group, a furan ring, and a thioxodihydropyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,4-dichloro-5-nitrophenol and 2,4-dichloro-5-nitropyrimidine . These intermediates are then subjected to further reactions involving furan derivatives and thioxodihydropyrimidinedione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and the use of advanced catalysts and reagents are commonly employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sodium borohydride, and various organic solvents such as dichloromethane and methanol. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C15H7Cl2N3O5S

Molecular Weight

412.2 g/mol

IUPAC Name

5-[[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H7Cl2N3O5S/c16-9-5-10(17)11(20(23)24)4-7(9)12-2-1-6(25-12)3-8-13(21)18-15(26)19-14(8)22/h1-5H,(H2,18,19,21,22,26)

InChI Key

OUXJRZSCLQMKFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-])C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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